molecular formula C16H29ClN2O4 B6185636 8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride CAS No. 2624135-33-5

8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride

Cat. No.: B6185636
CAS No.: 2624135-33-5
M. Wt: 348.9
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Description

8-tert-butyl 4-ethyl 1,8-diazaspiro[45]decane-4,8-dicarboxylate hydrochloride is a synthetic organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a diazaspirodecane intermediate, followed by the introduction of tert-butyl and ethyl groups through alkylation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic system or reduce any oxidized functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride has several scientific research applications, including:

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-butyl 4-ethyl 1,8-diazaspiro[45]decane-4,8-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups

Properties

CAS No.

2624135-33-5

Molecular Formula

C16H29ClN2O4

Molecular Weight

348.9

Purity

95

Origin of Product

United States

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